molecular formula C13H15NO2 B2775613 N-(3-Methoxy-2,3-dihydro-1H-inden-1-yl)prop-2-enamide CAS No. 2411240-71-4

N-(3-Methoxy-2,3-dihydro-1H-inden-1-yl)prop-2-enamide

Cat. No.: B2775613
CAS No.: 2411240-71-4
M. Wt: 217.268
InChI Key: SVSBUYWDCUOXKK-UHFFFAOYSA-N
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Description

N-(3-Methoxy-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of indenyl derivatives. This compound features a methoxy group attached to the indene ring, which is further connected to a prop-2-enamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-2,3-dihydro-1H-inden-1-yl)prop-2-enamide typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from suitable aromatic precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide group through amide bond formation reactions, often using reagents like prop-2-enoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-2,3-dihydro-1H-inden-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form saturated amides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indene ring and the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of methoxy-substituted aldehydes or acids.

    Reduction: Formation of saturated amides.

    Substitution: Formation of halogenated derivatives of the indene ring.

Scientific Research Applications

N-(3-Methoxy-2,3-dihydro-1H-inden-1-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-2,3-dihydro-1H-inden-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The methoxy group and the prop-2-enamide moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxy-2,3-dihydro-1H-inden-1-yl)acetamide
  • N-(3-Methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide
  • N-(3-Methoxy-2,3-dihydro-1H-inden-1-yl)prop-2-ynamide

Uniqueness

N-(3-Methoxy-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is unique due to its specific combination of the methoxy group and the prop-2-enamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-13(15)14-11-8-12(16-2)10-7-5-4-6-9(10)11/h3-7,11-12H,1,8H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSBUYWDCUOXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C2=CC=CC=C12)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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